molecular formula C8H12N2O4 B1309798 (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid CAS No. 1008961-08-7

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Cat. No.: B1309798
CAS No.: 1008961-08-7
M. Wt: 200.19 g/mol
InChI Key: CGKIRIZAUWWJEN-UHFFFAOYSA-N
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Description

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a chemical compound with a molecular formula of C9H14N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a diacid or its derivative. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • (2,5-Dioxo-1-methyl-imidazolidin-4-yl)-acetic acid
  • (2,5-Dioxo-1-ethyl-imidazolidin-4-yl)-acetic acid
  • (2,5-Dioxo-1-butyl-imidazolidin-4-yl)-acetic acid

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the imidazolidine ring. This variation can influence the compound’s physical and chemical properties.
  • Unique Properties: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid may exhibit unique reactivity and biological activity compared to its analogs, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIRIZAUWWJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424575
Record name (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008961-08-7
Record name (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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